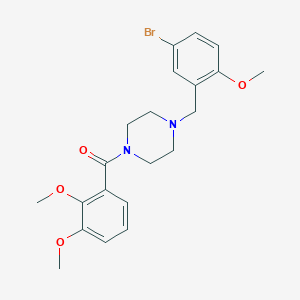
1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in the modulation of mood and anxiety. The exact mechanism of action of this compound in cancer treatment is not well understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine depend on the dose and duration of exposure. In preclinical studies, this compound has been shown to have antidepressant and anxiolytic effects, as well as anti-cancer properties. However, the long-term effects of this compound on the brain and other organs are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in mood and anxiety disorders. However, one limitation of this compound is its potential toxicity, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for research on 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine. One area of interest is the development of more potent and selective SSRIs based on this compound. Additionally, further studies are needed to understand the mechanisms of action of this compound in cancer treatment and to explore its potential use in other diseases. Finally, more research is needed to understand the long-term effects of this compound on the brain and other organs.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of 5-bromo-2-methoxybenzylamine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has potential applications in drug development due to its ability to act as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used as antidepressants and anxiolytics, and this compound has shown promising results in preclinical studies. Additionally, this compound has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Nom du produit |
1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine |
|---|---|
Formule moléculaire |
C21H25BrN2O4 |
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-8-7-16(22)13-15(18)14-23-9-11-24(12-10-23)21(25)17-5-4-6-19(27-2)20(17)28-3/h4-8,13H,9-12,14H2,1-3H3 |
Clé InChI |
RWYUQTMLUXKGET-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248389.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)